3-Bromo-3-methylbutanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

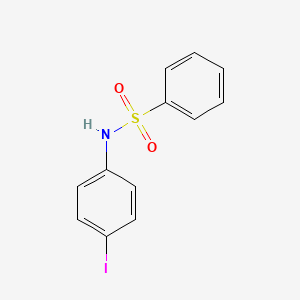

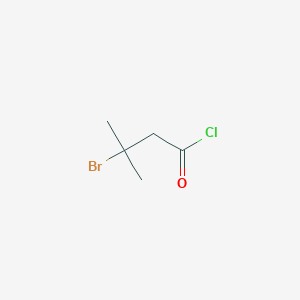

3-Bromo-3-methylbutanoyl chloride is a chemical compound with the molecular formula C5H8BrClO . It has a molecular weight of 199.47 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3-methylbutanoyl chloride is represented by the InChI code: 1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-3-methylbutanoyl chloride include a molecular weight of 199.47 . More specific properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications

Catalysis and Chemical Reactions

- Ionic Liquid-Catalyzed Alkylation : A study explored the alkylation of isobutane with 2-butene using ionic liquids, emphasizing the role of cations and anions in the reaction. Bromides showed outstanding activity due to their higher inherent acidity, indicating a potential application of related compounds in catalysis (Yoo et al., 2004).

Environmental Sciences

- Heavy Metal Determination in Water : A study developed a low-toxic dispersive liquid-liquid microextraction method using 1-bromo-3-methylbutane for preconcentration and determination of heavy metals in water samples. This highlights the compound's utility in environmental monitoring and analysis (Peng et al., 2016).

- Methyl Bromide Emissions from Coastal Salt Marshes : Research identified natural sources of methyl bromide and methyl chloride emissions, finding significant fluxes from coastal salt marshes. Such studies are crucial for understanding atmospheric chemistry and potential climate impacts (Rhew et al., 2000).

Material Sciences

- Microchannel Reactor for Ionic Liquid Synthesis : A kinetic study was conducted on the synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide, showcasing the potential of microchannel reactors in enhancing reaction efficiency and understanding the mechanisms involved (Hu et al., 2010).

Biochemistry and Plant Science

- Genetic Control of Methyl Halide Production in Arabidopsis : This study revealed that Arabidopsis thaliana emits methyl halides and identified the enzyme responsible, encoded by the HOL gene. Such research offers insights into natural processes affecting atmospheric chemistry (Rhew et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3-bromo-3-methylbutanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSKIMJNMGZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3-methylbutanoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Bromophenyl)(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718714.png)

![6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718715.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B2718717.png)

![4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2718721.png)

![N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2718722.png)

![Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718726.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2718727.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2718729.png)